

An In-Depth Technical Guide to 3-Chloroquinoline-5-carboxylic acid

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Compound of Interest

Compound Name: 3-Chloroquinoline-5-carboxylic acid

Cat. No.: B1434599

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Introduction

Welcome to a comprehensive technical examination of **3-Chloroquinoline-5-carboxylic acid** (CAS No. 1823254-06-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs. The specific substitution pattern of this molecule—featuring a chloro group at the 3-position and a carboxylic acid at the 5-position—presents a unique combination of functionalities. The chloro-substituent acts as a versatile synthetic handle for introducing molecular diversity, while the carboxylic acid provides a critical anchor for biological target interaction and further derivatization.

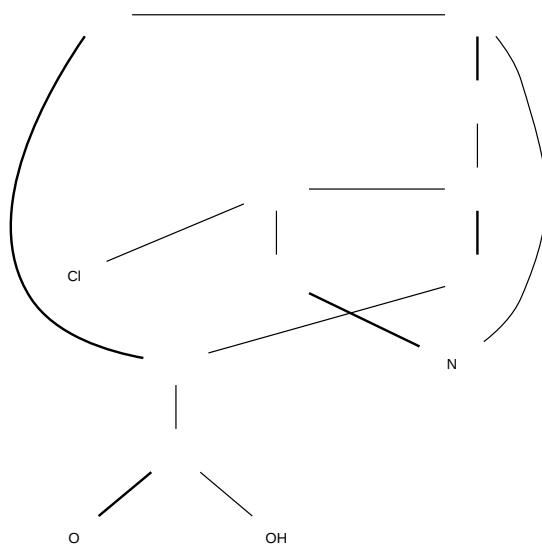
This guide moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the compound's synthesis, properties, and, most importantly, its strategic application as a building block in modern drug development workflows. We will explore the causality behind synthetic choices, the logic of its application in creating compound libraries, and provide actionable protocols for its synthesis and analysis.

Core Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The CAS number provides a unique, unambiguous identifier for this specific chemical substance.

Property	Data	Source(s)
Compound Name	3-Chloroquinoline-5-carboxylic acid	-
CAS Number	1823254-06-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ ClNO ₂	[1] [2]
Molecular Weight	207.61 g/mol	[1] [2]
SMILES	O=C(C1=C2C=C(Cl)C=NC2=C C=C1)O	[1]

Below is a two-dimensional representation of the molecular structure, generated to clarify atomic connectivity and the spatial relationship of its key functional groups.



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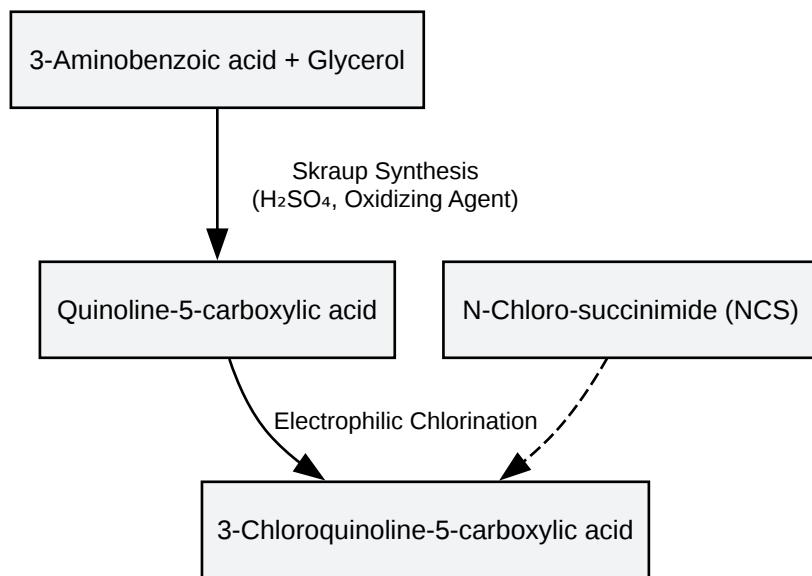
Caption: 2D Structure of **3-Chloroquinoline-5-carboxylic acid**.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **3-Chloroquinoline-5-carboxylic acid** is not abundant, a robust and logical pathway can be proposed by combining well-established named reactions in organic chemistry. The following multi-step synthesis is designed from readily

available starting materials, leveraging the principles of quinoline ring formation followed by regioselective chlorination.

The chosen strategy involves first constructing the quinoline-5-carboxylic acid core via the Skraup synthesis, which is effective for creating the quinoline ring system from an aniline derivative.^[1] This is followed by a directed chlorination.



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Caption: Proposed synthesis workflow for **3-Chloroquinoline-5-carboxylic acid**.

Expertise & Rationale Behind the Synthetic Design:

- Step 1: Skraup Synthesis: We begin with 3-aminobenzoic acid. The Skraup reaction is a dehydration and cyclization reaction that forms the quinoline ring.^{[1][4]} Using 3-aminobenzoic acid as the aniline component ensures the carboxylic acid group is correctly positioned at the 5-position of the final quinoline product. Glycerol serves as the source for the three-carbon acrolein unit required to form the pyridine part of the quinoline ring, and a strong acid like sulfuric acid is the catalyst. An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is required for the final aromatization step.
- Step 2: Electrophilic Chlorination: The second step is the introduction of the chlorine atom at the 3-position. The quinoline ring system is generally deactivated to electrophilic substitution, but the reaction can be driven under specific conditions. The existing carboxylic acid group at

C5 is a deactivating, meta-directing group with respect to the benzene ring, which helps disfavor substitution on that ring (positions 6 and 8). The pyridine ring is also electron-deficient, but chlorination at the 3-position can be achieved using reagents like N-chlorosuccinimide (NCS) or other electrophilic chlorine sources, sometimes requiring a catalyst. This step is the most challenging in terms of regioselectivity.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established chemical principles and must be optimized and validated under appropriate laboratory safety conditions.

Step 1: Synthesis of Quinoline-5-carboxylic acid

- Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
- Reagent Charging: To the flask, add 3-aminobenzoic acid (0.5 mol, 68.5 g) and a suitable oxidizing agent such as arsenic pentoxide (0.3 mol, 69.0 g).
- Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (200 mL) to the flask. The mixture will become hot.
- Glycerol Addition: Once the initial mixture is homogenous, begin the dropwise addition of glycerol (1.5 mol, 138 g) via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C.
- Reaction: After the addition is complete, heat the reaction mixture to 130-140°C and maintain it for 4-5 hours. The mixture will become dark and viscous.
- Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 2 kg). This will precipitate the crude product and neutralize the excess acid.
- Purification: Filter the resulting solid, wash thoroughly with water until the washings are neutral to litmus paper. Recrystallize the crude solid from a suitable solvent like ethanol or acetic acid to yield pure quinoline-5-carboxylic acid.

Step 2: Synthesis of **3-Chloroquinoline-5-carboxylic acid**

- Apparatus Setup: Use a 500 mL flask equipped with a magnetic stirrer and a reflux condenser.
- Reagent Charging: Dissolve quinoline-5-carboxylic acid (0.1 mol, 17.3 g) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloroethane, 250 mL).
- Chlorinating Agent: Add N-chlorosuccinimide (NCS) (0.11 mol, 14.7 g) to the solution in portions.
- Reaction: Heat the mixture to reflux (80-100°C depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it. Otherwise, remove the solvent under reduced pressure.
- Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired 3-chloro-isomer. The final product should be recrystallized to achieve high purity.

Physicochemical Properties

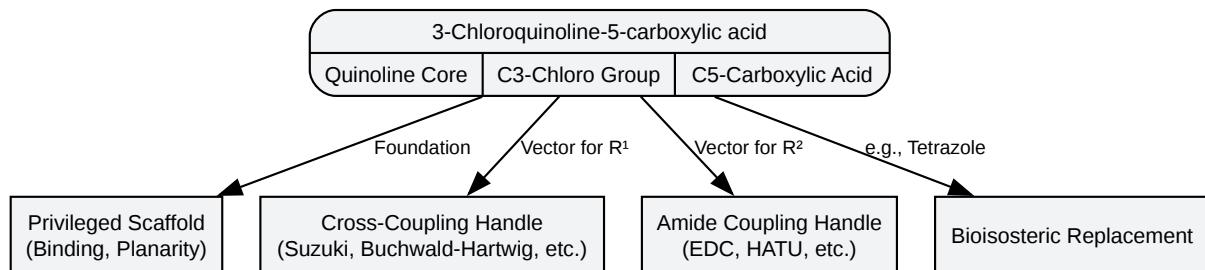
Comprehensive experimental data for **3-Chloroquinoline-5-carboxylic acid** is not widely available in public literature. The table below summarizes key properties, including data for related compounds to provide context for researchers.

Property	3-Chloroquinoline-5-carboxylic acid	3-Chloroquinoline (Parent Base)	6-Chloroquinoline-3-carboxylic acid (Isomer)
Appearance	Expected: Solid	Yellow to brown liquid or solid	Solid
Melting Point	Data not available	38-41 °C	228 °C
Boiling Point	Data not available	255.7 °C at 760 mmHg	382.1 °C at 760 mmHg
Solubility	Expected: Poorly soluble in water; soluble in organic solvents like DMSO, DMF.	Data not available	Data not available
pKa (Predicted)	Data not available	Data not available	2.02 ± 0.30 (Predicted)
LogP (Predicted)	Data not available	2.99	Data not available
Storage	Keep in dark place, sealed in dry, room temperature.	-	Sealed in dry, Room Temperature
Sources	[1]	[5] [6]	[7] [8]

Trustworthiness Note: The data for related compounds is provided for estimation and comparison purposes only. Experimental determination of these properties for **3-Chloroquinoline-5-carboxylic acid** is essential for any downstream application.

Role in Drug Discovery and Medicinal Chemistry

The true value of **3-Chloroquinoline-5-carboxylic acid** lies in its potential as a versatile scaffold for building libraries of drug-like molecules. Its structure contains three key domains that can be independently modified, allowing for a systematic exploration of chemical space around a privileged quinoline core.



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Caption: Strategic use of the compound as a 3-point diversity scaffold.

Expertise & Causality in Application:

- The Quinoline Core (Foundation): The flat, aromatic quinoline ring is a "privileged scaffold." This means it is frequently found in bioactive molecules and is recognized by many biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a protein, and it can participate in π - π stacking interactions within a binding pocket.[9][10]
- The C3-Chloro Group (Vector for R¹): The chlorine atom at the 3-position is more than just a substituent; it is a key synthetic handle. It activates the position for nucleophilic aromatic substitution and, more importantly, serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled and diverse introduction of aryl, heteroaryl, alkyl, or amino groups (R¹) to systematically probe interactions in one region of a target's binding site.
- The C5-Carboxylic Acid (Vector for R²): The carboxylic acid is a critical functional group for several reasons.
 - Direct Interaction: It is an excellent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein active site.[11]
 - Synthetic Handle: It is readily converted into amides, esters, or other functional groups. Amide coupling is a cornerstone of medicinal chemistry, allowing for the attachment of a vast array of amines to introduce a second diversity point (R²).

- Bioisosteric Replacement: If the carboxylic acid moiety proves to have undesirable properties (e.g., poor cell permeability, rapid metabolism), it can be replaced with a bioisostere, such as a tetrazole, which mimics its acidic and hydrogen-bonding properties but with different physicochemical characteristics.[12]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stability of a compound is non-negotiable in research. The following are standard, self-validating protocols for the characterization of synthesized **3-Chloroquinoline-5-carboxylic acid**.

Protocol 1: Purity and Identity Confirmation by LC-MS

- Objective: To confirm the molecular weight of the compound and assess its purity.
- Methodology:
 - Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in a methanol/water (1:1) mixture.
 - HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
 - Flow Rate: 0.4 mL/min.
 - Detection: UV detector at 254 nm and 280 nm.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

- Analysis: Scan for the expected mass-to-charge ratio (m/z). For the parent compound, expect $[M+H]^+$ at ~ 208.01 and $[M-H]^-$ at ~ 206.00 .
- Trustworthiness Check: The purity should be $>95\%$ by UV chromatogram area. The observed mass should be within ± 0.1 Da of the calculated exact mass.

Protocol 2: Structural Verification by ^1H NMR Spectroscopy

- Objective: To verify the chemical structure by observing the chemical shifts and coupling patterns of the protons.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). DMSO-d_6 is chosen for its ability to dissolve carboxylic acids and for positioning the acidic proton signal far downfield.
 - Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
- Expected Spectral Features (Based on Principles and Related Structures):
 - Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm). This signal will disappear upon addition of a drop of D_2O .[\[13\]](#)
 - Aromatic Protons (6H): The spectrum will be complex in the aromatic region (approx. 7.5-9.5 ppm).
 - The protons at C2 and C4 will likely be sharp singlets or narrow doublets, shifted downfield due to the influence of the nitrogen atom. Based on data for quinoline-3-carboxylic acid, these could appear around 9.0-9.4 ppm.[\[14\]](#)
 - The protons on the benzene ring (C6, C7, C8) will form a more complex splitting pattern (doublets, triplets, or doublet of doublets) characteristic of a trisubstituted benzene ring.
- Self-Validation: The integration of the aromatic region should correspond to 6 protons, and the presence of the highly deshielded, exchangeable carboxylic acid proton is a key

diagnostic feature.

Conclusion

3-Chloroquinoline-5-carboxylic acid represents a highly valuable, though not widely commercialized, chemical tool. Its true potential is realized when viewed not as an endpoint, but as a strategic starting point for medicinal chemistry campaigns. The logical combination of a privileged quinoline core, a synthetically versatile chloro-group, and a biologically crucial carboxylic acid moiety makes it an ideal scaffold for the rapid generation of diverse and targeted compound libraries. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, validate, and strategically deploy this compound in the pursuit of novel therapeutics.

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